Scutellarein

描述

This compound has been reported in Salvia rosmarinus, Caryopteris tangutica, and other organisms with data available.

aglycone of scutellarin from Scutellaria baicalensis; carthamidin is 2S isomer of this compound; do not confuse with isothis compound and/or isocarthamidin which are respective regioisomers, or with the scutelarin protein

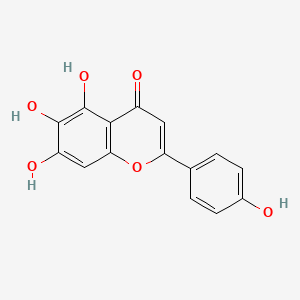

Structure

3D Structure

属性

IUPAC Name |

5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXZRQGOGOXCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200946 | |

| Record name | Scutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-53-3 | |

| Record name | Scutellarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P460GTI853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Scutellarein: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarein is a flavone (B191248), a class of flavonoid compounds, recognized for its significant pharmacological potential. It is the aglycone of scutellarin (B1681692), its more commonly known glycoside form. This compound has garnered considerable interest within the scientific community for its diverse bioactive properties, including anti-inflammatory, antioxidant, and anti-cancer activities. A thorough understanding of its natural origins, distribution within plant tissues, and the pathways governing its synthesis is fundamental for its exploration in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental protocols for its extraction and quantification.

Natural Sources and Distribution of this compound

This compound is found in a variety of medicinal plants across several families, most notably the Lamiaceae, Asteraceae, and Verbenaceae.[1][2] Its concentration and distribution can vary significantly between species and even within different tissues of the same plant.

The Genus Scutellaria (Lamiaceae)

The genus Scutellaria, commonly known as skullcaps, is a primary source of this compound. In these plants, this compound, along with other 4'-hydroxyflavones, is predominantly found in the aerial parts.[3][4] This is in contrast to the roots of many Scutellaria species, which are rich in 4'-deoxyflavones like baicalein (B1667712) and wogonin.[3][5][6][7]

-

Scutellaria baicalensis (Baikal Skullcap): While the roots of S. baicalensis are famous for their high concentrations of baicalin (B1667713) and wogonin, the aerial parts accumulate 4'-hydroxyflavones, including this compound and its glycoside, scutellarin.[3][5][7] However, the concentration of this compound itself in the roots is often reported to be in trace amounts.[8]

-

Scutellaria lateriflora (Blue Skullcap): This North American species is another notable source of this compound.[9] Studies have shown that exposure of the aerial tissues to blue light can increase the concentration of this compound by 18.7%.[10]

-

Scutellaria barbata (Barbed Skullcap): This species, used in traditional Chinese medicine, also contains this compound.[8][11]

-

Other Scutellaria Species: this compound and its derivatives have been identified in various other species, including S. altissima, S. albida, and S. galericulata.[12]

The Genus Erigeron (Asteraceae)

The genus Erigeron is another significant source, with Erigeron breviscapus being of particular importance in traditional Chinese medicine.

-

Erigeron breviscapus: This perennial herb is a major source for the production of breviscapine, an extract containing over 85% scutellarin, which is the 7-O-glucuronide of this compound.[13][14] The herb itself is used to improve cerebral blood supply.[13] The biosynthesis of scutellarin in this plant is an area of active research, with studies showing that treatment with methyl jasmonate (MeJA) can increase its content.[15]

Other Plant Sources

This compound has also been identified in other plant families, including:

-

Verbenaceae: Various members of this family have been reported to contain this compound.[1][2]

-

Aspleniaceae: The fern Asplenium belangeri is a known source of this compound.[9]

Quantitative Distribution of this compound and Related Flavonoids

The concentration of this compound and its glycoside, scutellarin, varies widely depending on the plant species, the part of the plant analyzed, and environmental conditions. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight unless otherwise specified) | Reference |

| Scutellaria altissima | Aerial Parts | Scutellarin | 4219 | [12] |

| Scutellaria albida | Aerial Parts | Scutellarin | 3075 - 4350 | [12] |

| Scutellaria galericulata | Aerial Parts | Scutellarin | - | [12] |

| Erigeron breviscapus | Whole Herb | Scutellarin | >85% of extract (Breviscapine) | [13][14] |

Note: Data for this compound (the aglycone) is often reported as its glycoside, scutellarin. Hydrolysis is required to convert scutellarin to this compound.

Biosynthesis of this compound

This compound is synthesized via the general phenylpropanoid pathway, which gives rise to a wide array of flavonoids. In the aerial parts of plants like Scutellaria baicalensis, a specific branch of the flavonoid pathway is dedicated to the production of 4'-hydroxyflavones such as this compound.[3][5][7]

The biosynthesis of this compound begins with the amino acid L-phenylalanine and proceeds through the following key steps:

-

L-Phenylalanine is converted to trans-Cinnamic acid by the enzyme Phenylalanine Ammonialyase (PAL).

-

trans-Cinnamic acid is hydroxylated to form p-Coumaric acid by Cinnamate 4-Hydroxylase (C4H).

-

p-Coumaric acid is then activated to p-Coumaroyl-CoA by 4-Coumarate:CoA Ligase (4CL).

-

One molecule of p-Coumaroyl-CoA condenses with three molecules of Malonyl-CoA to form Naringenin chalcone , a reaction catalyzed by Chalcone Synthase (CHS).

-

Naringenin chalcone is subsequently isomerized to the flavanone (B1672756) Naringenin by Chalcone Isomerase (CHI).

-

Naringenin is then converted to the flavone Apigenin by a Flavone Synthase (FNS).

-

Finally, Apigenin is hydroxylated at the 6-position by Flavone 6-Hydroxylase (F6H) to yield This compound .

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Protocols

The extraction and quantification of this compound from plant matrices require a systematic approach to ensure accurate and reproducible results. The following sections outline a general methodology.

Extraction of this compound from Plant Material

This compound, often present as its glycoside scutellarin, can be extracted using various methods. Traditional techniques like solvent extraction and hot reflux extraction are commonly employed.[16][17]

1. Sample Preparation:

-

Collect the desired plant material (e.g., aerial parts of Scutellaria species).

-

Dry the plant material to a constant weight, typically in an oven at a controlled temperature (e.g., 40-60°C) to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

Solvents: Ethanol, methanol, or water are common solvents for extracting flavonoids.[16][17] The choice of solvent can be optimized based on the polarity of the target compound.

-

Maceration: Soak the powdered plant material in the chosen solvent for a specified period (e.g., 24-48 hours) at room temperature with occasional agitation.

-

Hot Reflux Extraction: For more efficient extraction, heat the solvent with the plant material under reflux for a shorter duration (e.g., 1-2 hours). This method uses elevated temperatures to increase solubility and extraction rates.

-

Filtration and Concentration: After extraction, filter the mixture to separate the solid plant residue from the liquid extract. The extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

3. Hydrolysis of Glycosides (Optional but often necessary):

-

Since this compound is often present as scutellarin (this compound-7-glucuronide), acid hydrolysis is required to cleave the glucuronic acid moiety and yield the aglycone, this compound.[9]

-

The crude extract can be refluxed with an acid (e.g., 2M HCl) for a defined period (e.g., 1 hour).

-

After hydrolysis, the mixture is neutralized, and the resulting this compound can be partitioned into an organic solvent like ethyl acetate.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the separation and quantification of this compound and other flavonoids.

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (typically a Diode Array Detector, DAD, or UV-Vis detector).

-

Column: A C18 reversed-phase column is commonly used for the separation of flavonoids.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: this compound can be detected by its UV absorbance, typically around 275 nm and 330 nm.

-

Standard Preparation: A calibration curve is constructed using a certified reference standard of this compound at various known concentrations.

2. Sample Analysis:

-

The dried extract (or the hydrolyzed extract) is redissolved in a suitable solvent (e.g., methanol) and filtered through a syringe filter (e.g., 0.45 µm) before injection into the HPLC system.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard.

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

This compound is a valuable natural product with a wide distribution in medicinal plants, particularly in the genera Scutellaria and Erigeron. Its biosynthesis follows the well-established flavonoid pathway, and its accumulation is often tissue-specific, favoring the aerial parts of many source plants. The methodologies for its extraction and quantification are well-defined, relying on standard phytochemical techniques. For researchers and professionals in drug development, a comprehensive understanding of these aspects is crucial for harnessing the therapeutic potential of this compound, from the initial sourcing of plant material to the development of standardized extracts and purified compounds for pharmacological investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a review of chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 8. Scutellarin - Wikipedia [en.wikipedia.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Skullcap Scutellaria lateriflora L.: An American nervine [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Metabolite Profile and Antioxidant Activity of Some Species of Genus Scutellaria Growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. japsonline.com [japsonline.com]

- 15. Deep Sequencing Reveals the Effect of MeJA on Scutellarin Biosynthesis in Erigeron breviscapus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]

- 17. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Scutellarein Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarein is a prominent flavone (B191248), a class of secondary metabolites widely distributed in the plant kingdom, that has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, with a particular focus on the well-characterized pathway in Scutellaria baicalensis. The guide details the enzymatic steps, precursor molecules, and regulatory mechanisms involved in its synthesis. Furthermore, it presents quantitative data on enzyme kinetics, detailed experimental protocols for key enzymatic assays and analytical procedures, and visual diagrams of the pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, plant biology, and drug development.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic reactions to produce the flavanone (B1672756) naringenin (B18129), a key intermediate. In the aerial parts of plants like Scutellaria baicalensis, naringenin is then channeled into the flavone-specific branch, leading to the formation of this compound.[1][2][3] This classic flavone pathway is distinct from the root-specific pathway in S. baicalensis that produces 4'-deoxyflavones like baicalein.[1][2][3]

The core enzymatic steps leading to this compound are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1][2]

-

Cinnamate-4-hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone (B49325) Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.

-

Flavone Synthase II (FNSII): FNSII, a cytochrome P450 enzyme, introduces a double bond between C2 and C3 of naringenin to form the flavone apigenin (B1666066).[1][2]

-

Flavone 6-hydroxylase (F6H; CYP82D1.1): This crucial enzyme hydroxylates apigenin at the C6 position to yield this compound.[2][4][5] In Scutellaria baicalensis, the enzyme SbCYP82D1.1 has been identified as a flavone 6-hydroxylase with broad substrate specificity, capable of converting apigenin to this compound.[2][4][5]

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the plant species, isoenzyme, and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Optimal pH | Optimal Temperature (°C) | Source Organism |

| PAL | L-Phenylalanine | 18 - 1070 | Not uniformly reported | 8.0 - 9.0 | 30 - 50 | Various Plants |

| C4H | trans-Cinnamic acid | 1.4 - 5.0 | Not uniformly reported | 7.0 - 7.5 | ~30 | Various Plants |

| 4CL | p-Coumaric acid | 10 - 200 | Not uniformly reported | 7.5 - 8.0 | ~30 - 40 | Various Plants |

| CHS | p-Coumaroyl-CoA | 0.8 - 5.0 | Not uniformly reported | 6.8 - 8.0 | ~30 - 40 | Various Plants |

| CHI | Naringenin Chalcone | 5 - 50 | Not uniformly reported | 7.5 - 8.0 | ~30 - 35 | Various Plants |

| FNSII | Naringenin | ~15-20 | Not uniformly reported | 7.0 - 8.0 | 20 - 30 | Colobanthus quitensis |

| F6H (SbCYP82D1.1) | Chrysin (B1683763) | 0.121 | 733 | Not reported | Not reported | Scutellaria baicalensis |

| F6H (SbCYP82D1.1) | Apigenin | Not reported | Not reported | Not reported | Not reported | Scutellaria baicalensis |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the this compound biosynthesis pathway.

Enzyme Extraction from Plant Tissues

Objective: To obtain a crude enzyme extract for subsequent activity assays.

Materials:

-

Fresh or frozen plant tissue (e.g., leaves of Scutellaria baicalensis)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5) containing 14 mM β-mercaptoethanol, 10 mM sodium ascorbate, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

-

Refrigerated centrifuge

Procedure:

-

Weigh approximately 1-2 g of plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a pre-chilled tube and add 5-10 mL of ice-cold Extraction Buffer per gram of tissue.

-

Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice for immediate use or store at -80°C for long-term storage.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To determine the enzymatic activity of PAL by measuring the formation of trans-cinnamic acid.

Principle: The conversion of L-phenylalanine to trans-cinnamic acid results in an increase in absorbance at 290 nm.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 0.1 M Tris-HCl (pH 8.8)

-

Substrate Solution: 50 mM L-phenylalanine in Assay Buffer

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 800 µL of Assay Buffer and 100 µL of Substrate Solution in a quartz cuvette.

-

Equilibrate the mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the crude enzyme extract.

-

Immediately measure the change in absorbance at 290 nm over 5 minutes.

-

Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

Cinnamate-4-hydroxylase (C4H) Activity Assay

Objective: To measure the activity of C4H by monitoring the consumption of NADPH.

Principle: C4H is a cytochrome P450 monooxygenase that utilizes NADPH as a reductant. The oxidation of NADPH to NADP⁺ leads to a decrease in absorbance at 340 nm.

Materials:

-

Microsomal fraction (prepared by ultracentrifugation of the crude extract)

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5)

-

Substrate Solution: 1 mM trans-cinnamic acid in a small volume of ethanol, diluted in Assay Buffer

-

Cofactor Solution: 10 mM NADPH in Assay Buffer

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing 850 µL of Assay Buffer, 50 µL of the microsomal fraction, and 50 µL of Substrate Solution.

-

Equilibrate the mixture to 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of Cofactor Solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε = 6,220 M⁻¹ cm⁻¹). One unit of C4H activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

4-Coumarate:CoA Ligase (4CL) Activity Assay

Objective: To determine 4CL activity by measuring the formation of p-coumaroyl-CoA.

Principle: The formation of the thioester bond in p-coumaroyl-CoA results in a characteristic increase in absorbance at 333 nm.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 200 mM Tris-HCl (pH 7.5) containing 5 mM MgCl₂

-

Substrate Solution: 5 mM p-coumaric acid in Assay Buffer

-

Cofactor Solution: 5 mM ATP and 0.5 mM Coenzyme A in Assay Buffer

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 700 µL of Assay Buffer, 100 µL of Substrate Solution, and 100 µL of Cofactor Solution.

-

Equilibrate the mixture to 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the crude enzyme extract.

-

Immediately record the increase in absorbance at 333 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε ≈ 21,000 M⁻¹ cm⁻¹). One unit of 4CL activity is defined as the amount of enzyme that produces 1 µmol of p-coumaroyl-CoA per minute.

Chalcone Synthase (CHS) Activity Assay

Objective: To measure CHS activity by quantifying the formation of naringenin chalcone.

Principle: The product, naringenin chalcone, can be extracted and quantified by HPLC.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5)

-

Substrate Solutions: 10 mM p-coumaroyl-CoA and 100 mM malonyl-CoA in Assay Buffer

-

Stop Solution: 20% (v/v) HCl

-

Ethyl acetate (B1210297)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing 10 µL of 10 mM p-coumaroyl-CoA, 5 µL of 100 mM malonyl-CoA, and 50 µL of crude enzyme extract in a total volume of 200 µL with Assay Buffer.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of Stop Solution.

-

Extract the product twice with 200 µL of ethyl acetate.

-

Evaporate the combined ethyl acetate fractions to dryness and redissolve the residue in 100 µL of methanol.

-

Analyze the sample by HPLC at 370 nm to quantify the naringenin chalcone produced, using an authentic standard for calibration.

Chalcone Isomerase (CHI) Activity Assay

Objective: To determine CHI activity by measuring the conversion of naringenin chalcone to naringenin.

Principle: The cyclization of the chalcone to the flavanone leads to a decrease in absorbance at 370 nm.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5)

-

Substrate Solution: 0.1 mM naringenin chalcone in methanol

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 950 µL of Assay Buffer and 10 µL of Substrate Solution.

-

Equilibrate the mixture to 30°C for 5 minutes.

-

Initiate the reaction by adding 40 µL of the crude enzyme extract.

-

Immediately monitor the decrease in absorbance at 370 nm for 5 minutes.

-

Calculate the enzyme activity based on the change in absorbance over time.

Flavone Synthase II (FNSII) and Flavone 6-hydroxylase (F6H) Activity Assay

Objective: To determine the activity of FNSII and F6H by analyzing the formation of their respective products, apigenin and this compound.

Principle: These are cytochrome P450 enzymes that require a P450 reductase and NADPH for activity. The products are identified and quantified by HPLC or LC-MS. This protocol describes an in vitro assay using microsomes.

Materials:

-

Microsomal fraction containing the recombinant FNSII or F6H and a cytochrome P450 reductase.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)

-

Substrate Solutions: 10 mM naringenin (for FNSII) or 10 mM apigenin (for F6H) in DMSO.

-

Cofactor Solution: 50 mM NADPH in Assay Buffer.

-

Stop Solution: Acetonitrile with 1% formic acid.

-

HPLC-MS system.

Procedure:

-

Prepare a reaction mixture containing 50-100 µg of microsomal protein, 1 µL of substrate solution, and Assay Buffer to a final volume of 190 µL.

-

Pre-incubate the mixture at 30°C for 3 minutes.

-

Initiate the reaction by adding 10 µL of Cofactor Solution.

-

Incubate at 30°C for 30-60 minutes with gentle shaking.

-

Terminate the reaction by adding an equal volume of Stop Solution.

-

Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

-

Analyze the supernatant by HPLC-MS to identify and quantify the product (apigenin for FNSII, this compound for F6H) by comparing with authentic standards.

HPLC Analysis of this compound and its Precursors

Objective: To separate and quantify naringenin, apigenin, and this compound in plant extracts or enzyme assay samples.

Materials:

-

HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis or PDA detector.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Standards of naringenin, apigenin, and this compound.

Procedure:

-

Set the column temperature to 30°C.

-

Set the detection wavelength to 270 nm, 330 nm, or scan a range (e.g., 200-400 nm) with a PDA detector.

-

Inject 10-20 µL of the sample.

-

Use the following gradient elution program at a flow rate of 1.0 mL/min:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 50% B

-

25-30 min: Linear gradient from 50% to 90% B

-

30-35 min: Hold at 90% B

-

35-36 min: Linear gradient from 90% to 10% B

-

36-40 min: Hold at 10% B to re-equilibrate the column.

-

-

Identify and quantify the compounds by comparing their retention times and UV spectra with those of the authentic standards.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Caption: The enzymatic conversion of L-Phenylalanine to this compound.

Workflow for Enzyme Activity Assay

Caption: General workflow for determining enzyme activity from plant tissues.

Regulatory Network of this compound Biosynthesis

Caption: Simplified regulatory network of this compound biosynthesis.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other flavonoids, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is often coordinately controlled by a complex interplay of transcription factors, primarily belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[1] These transcription factors can form a regulatory complex (MBW complex) that binds to specific cis-regulatory elements in the promoters of the target biosynthetic genes, thereby activating their transcription.

In Scutellaria baicalensis, several MYB and bHLH transcription factors have been identified that are correlated with the accumulation of flavonoids.[1] For instance, specific MYB transcription factors have been shown to bind to the promoters of genes like CHI and F6H, directly influencing the production of flavones.[6][7] The expression of these regulatory genes is, in turn, responsive to various developmental cues and environmental stimuli, such as light, UV radiation, and elicitors like methyl jasmonate, allowing the plant to modulate this compound production in response to its needs.[1]

Conclusion

This technical guide provides a detailed and comprehensive overview of the this compound biosynthesis pathway in plants. By integrating information on the enzymatic steps, quantitative kinetic data, detailed experimental protocols, and regulatory mechanisms, this guide serves as a valuable resource for researchers and scientists. The provided visualizations of the pathway and experimental workflows offer a clear and concise summary of the complex processes involved. A thorough understanding of this pathway is crucial for endeavors in metabolic engineering to enhance the production of this medicinally important flavonoid and for the development of novel therapeutic agents. Further research to fill the remaining gaps in our knowledge, particularly regarding the specific kinetics of all enzymes in a single model system and the intricate details of the regulatory network, will undoubtedly pave the way for more targeted and effective applications of this compound and other related flavonoids.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 3. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis [dspace.mit.edu]

- 6. A Novel R2R3-MYB Transcription Factor Sb MYB12 Positively Regulates Baicalin Biosynthesis in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The transcription factors SbMYB45 and SbMYB86.1 regulate flavone biosynthesis in Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacological Landscape of Scutellarein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutellarein, a flavone (B191248) primarily derived from the herb Scutellaria baicalensis, has garnered significant scientific interest due to its broad spectrum of pharmacological activities demonstrated in various in vivo models.[1][2] As the aglycone metabolite of scutellarin (B1681692), this compound exhibits enhanced bioavailability and bioactivity, making it a promising candidate for therapeutic development.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacological effects of this compound, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular-protective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory effects in various in vivo models of inflammation, including acute lung injury and ulcerative colitis.[5][6] Its mechanisms of action primarily involve the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediator production.

Quantitative Data on Anti-inflammatory Effects

| Model | Species | Dosage | Route of Administration | Key Findings | Reference |

| LPS-induced Acute Lung Injury | Mice | 25-100 mg/kg | Intraperitoneal (i.p.) | Significantly decreased levels of IL-6, CCL2, and TNF-α in bronchoalveolar lavage fluid.[5] | [5] |

| Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Ulcerative Colitis | Mice | 20 mg/kg | Not Specified | At 20 mg/kg, significantly decreased MPO activity by 66.6% ± 1.6% and reduced mRNA expression of Tnf-α, Il-1β, Il-1α, Cxcl1, and Il-6 by 72.8% to 99.4%.[6] | [6] |

| L-arginine induced Acute Pancreatitis | Mice | 15-60 mg/kg | Intraperitoneal (i.p.) | Mitigated inflammatory infiltration, edema, and acinar cell necrosis. Reduced serum amylase levels and inhibited MPO, MDA, and ROS activity.[7] | [7] |

Experimental Protocols

LPS-induced Acute Lung Injury in Mice [5]

-

Animal Model: Male C57BL/6 mice.

-

Drug Administration: this compound (25, 50, or 100 mg/kg) dissolved in normal saline containing 5% DMSO and 2% Tween-80 was administered via intraperitoneal injection 30 minutes before LPS challenge.

-

Induction of Injury: Acute lung injury was induced by intratracheal delivery of lipopolysaccharide (LPS) (2 μg/20 μL/mouse).

-

Assays: Levels of inflammatory cytokines (IL-6, CCL2, TNF-α) in bronchoalveolar lavage fluid (BALF) were measured. Lung tissue was collected for histological analysis and assessment of neutrophil infiltration.

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[5]

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-cancer Effects

In vivo studies have demonstrated the potential of this compound to inhibit tumor growth and metastasis in various cancer models, including fibrosarcoma and lung cancer.[3][8] Its anti-cancer mechanisms involve the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key signaling pathways.[3][9]

Quantitative Data on Anti-cancer Effects

| Model | Species | Dosage | Route of Administration | Key Findings | Reference |

| Human Fibrosarcoma (HT1080) Xenograft | Balb/c nude mice | Not specified | Not specified | Markedly reduced tumor volume and weight.[3] | [3] |

| Lewis Lung Cancer Xenograft | Mice | Not specified | Not specified | Significantly inhibited lung cancer xenograft tumor growth.[8] | [8] |

| Lymphoma | Not specified | 15 mg/kg | Not specified | Substantially suppressed lymphoma growth.[9] | [9] |

Experimental Protocols

Human Fibrosarcoma Xenograft Model [3]

-

Animal Model: Balb/c nude mice.

-

Cell Line: HT1080 human fibrosarcoma cells were injected subcutaneously to establish tumors.

-

Drug Administration: Details on the dosage and route of administration of this compound were not specified in the abstract.

-

Assays: Tumor volume and weight were measured to assess the anti-tumor effect of this compound.

Signaling Pathways in Anti-cancer Action

This compound's anti-cancer activity is mediated through the modulation of multiple signaling pathways. It has been shown to suppress the activation of NF-κB, which in turn downregulates the expression of matrix metalloproteinases (MMPs) such as MMP-2, -9, and -14, thereby inhibiting cancer cell invasion and metastasis.[3] Furthermore, it can induce apoptosis and inhibit the Wnt/β-catenin and PI3K/Akt/NF-κB pathways.[9]

Caption: this compound's multi-target anti-cancer mechanisms.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in animal models of cerebral ischemia-reperfusion injury.[4][10][11] It has been shown to be more effective than its precursor, scutellarin, in protecting against neuronal injury.[4][10][11]

Quantitative Data on Neuroprotective Effects

| Model | Species | Dosage | Route of Administration | Key Findings | Reference |

| Repeated Cerebral Ischemia-Reperfusion | Rats | 0.09, 0.17, 0.35, 0.70, 1.40 mmol/kg | Oral | Attenuated neuronal cell damage, reduced cerebral water content, and improved Ca2+-ATPase and Na+,K+-ATPase activity.[10] | [10] |

| Middle Cerebral Artery Occlusion (MCAO) | Rats | 100 mg/kg | Not specified | Dose-dependently decreased neurological deficit score and cerebral infarction volume, with better efficacy than scutellarin at the same dose.[4] | [4] |

Experimental Protocols

Repeated Cerebral Ischemia-Reperfusion in Rats [10]

-

Animal Model: Male Wistar rats.

-

Drug Administration: this compound was administered orally at doses of 0.09, 0.17, 0.35, 0.70, and 1.40 mmol/kg for six consecutive days.

-

Induction of Injury: Global cerebral ischemia was induced by occlusion of the bilateral common carotid arteries (BCCAO).

-

Assays: Neurological and histological examinations were performed 21 hours after reperfusion. Cerebral water content, levels of amino acid neurotransmitters (Glu, Asp, Gly, GABA, Tau), and the activity of Ca2+-ATPase and Na+,K+-ATPase were measured.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its ability to regulate multiple biochemical processes. It can modulate the expression of excitatory and inhibitory amino acid neurotransmitters, improve the activity of crucial ion pumps like Ca2+-ATPase and Na+,K+-ATPase to maintain ion homeostasis, and reduce cerebral edema.[10]

Caption: Neuroprotective mechanisms of this compound.

Cardiovascular and Metabolic Effects

This compound has been reported to possess cardiovascular protective and beneficial metabolic effects.[1] While much of the in vivo cardiovascular research has focused on its precursor, scutellarin, the superior bioavailability of this compound suggests its potential for therapeutic applications in cardiovascular diseases.

Quantitative Data on Cardiovascular and Metabolic Effects

| Model | Species | Dosage | Route of Administration | Key Findings | Reference |

| High-fat diet-induced obesity | C57 mice | Not specified | Not specified | Showed a novel anti-obesity effect.[12] | [12] |

| Aconitine-induced arrhythmia | Rats | Not specified | Not specified | Novel this compound analogues showed in vivo antiarrhythmic activity.[13] | [13] |

Experimental Protocols

Aconitine-Induced Arrhythmia in Rats [13]

-

Animal Model: Rats.

-

Drug Administration: The study evaluated novel this compound analogues. Details of administration are not provided in the abstract.

-

Induction of Arrhythmia: Arrhythmia was induced by aconitine.

-

Assays: The antiarrhythmic activity of the compounds was investigated using electrocardiogram (ECG) monitoring.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetics

This compound is the primary in vivo metabolite of scutellarin.[10][14] Following oral administration of scutellarin, it is hydrolyzed to this compound in the intestine, which is then more readily absorbed.[4][14] Studies in humans have shown that after a single oral dose of 60 mg of scutellarin, the plasma concentrations of scutellarin itself are very low, while its major metabolite, this compound 6-O-beta-D-glucuronide, reaches a peak plasma concentration of 87.0 +/- 29.1 ng/ml with a Tmax of 7.85 +/- 1.62 h.[14] Pharmacokinetic studies in rats have indicated gender differences in the plasma concentrations and excretion of this compound after oral administration of scutellarin.[15]

Toxicology

Acute and subacute toxicity studies have been conducted primarily on scutellarin. In an acute toxicity study in mice, the LD50 value of scutellarin could not be determined, and the maximum tolerated dose was over 10 g/kg via gavage.[16] In a subacute study, oral administration of scutellarin at doses of 100 and 500 mg/kg daily for 30 days to rats did not result in death or significant changes in hematology, blood chemistries, or urinalysis, suggesting a sufficient margin of safety for therapeutic use.[16] While direct, comprehensive in vivo toxicity studies on this compound are less reported in the initial search, its presence as a major metabolite of the seemingly safe scutellarin is a positive indicator. However, it has been noted that this compound may inhibit uridine (B1682114) 5'-diphosphate glucuronide transferases and cytochrome P450 enzymes, which could pose safety risks through drug-drug interactions.[1][2]

Conclusion and Future Directions

The in vivo evidence strongly supports the therapeutic potential of this compound across a range of diseases, underpinned by its anti-inflammatory, anti-cancer, and neuroprotective activities. Its favorable pharmacokinetic profile compared to its precursor, scutellarin, makes it a particularly attractive candidate for further development.

Future research should focus on:

-

Conducting more comprehensive in vivo studies to establish clear dose-response relationships and optimal therapeutic windows for various indications.

-

Elucidating the detailed molecular mechanisms underlying its diverse pharmacological effects through advanced in vivo models and multi-omics approaches.

-

Performing thorough in vivo toxicology and safety pharmacology studies specifically on this compound to fully characterize its safety profile.

-

Developing and testing novel drug delivery systems to further enhance the bioavailability and targeted delivery of this compound.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation and potential clinical application of this compound. The compiled data and visualized pathways offer a roadmap for future studies aimed at harnessing the full therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Review on the pharmacological effects and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Protective Effect of this compound on Focal Cerebral Ischemia/Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound ameliorates dextran sulfate sodium-induced ulcerative colitis by inhibiting colonic epithelial cell proinflammation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits lung cancer growth by inducing cell apoptosis and inhibiting glutamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.blrcl.org [journals.blrcl.org]

- 10. Neuroprotective effects of scutellarin and this compound on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and this compound against Ischemic Insult - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacokinetics and metabolism of the flavonoid scutellarin in humans after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acute and subacute toxicological evaluation of scutellarin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Scutellarein

Audience: Researchers, scientists, and drug development professionals.

Abstract

Scutellarein, a key flavonoid aglycone found in medicinal herbs such as Scutellaria baicalensis Georgi and Erigeron breviscapus (Vant.) Hand.-Mazz., has garnered significant scientific interest for its potent anti-inflammatory and anti-oxidative activities.[1][2] This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's anti-inflammatory effects, presents quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways it modulates. The evidence consolidated herein underscores this compound's potential as a therapeutic candidate for a spectrum of inflammatory diseases, including acute lung injury, osteoarthritis, and inflammatory bowel disease.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic or excessive inflammation is a key driver in the pathophysiology of numerous diseases. This compound (4',5,6,7-tetrahydroxyflavone) is the active metabolite of scutellarin (B1681692) and has demonstrated a remarkable capacity to mitigate inflammatory responses.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple critical intracellular signaling cascades, thereby reducing the production of pro-inflammatory mediators and attenuating oxidative stress. This document serves as a comprehensive resource for researchers exploring the pharmacological profile of this compound.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound effectively suppresses this pathway by inhibiting the phosphorylation and degradation of IκBα.[1][2][3] This action prevents the nuclear translocation of p65, thereby downregulating the expression of NF-κB target genes, including TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3][4][5][6][7][8] Some evidence suggests this compound may also act upstream by inhibiting Toll-like receptor 4 (TLR4) expression and its interaction with TRAF6.[9][10]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family—comprising c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK)—plays a pivotal role in cellular responses to inflammatory stimuli. This compound has been shown to inhibit the phosphorylation of JNK, p38, and ERK in various cell models.[3][4][5] The suppression of the JNK and p38 pathways, in particular, contributes significantly to its anti-inflammatory activity by reducing the expression of pro-inflammatory mediators.[11][12]

Inhibition of JAK/STAT and NLRP3 Inflammasome Pathways

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. This compound has been identified as a direct JAK kinase inhibitor, effectively mitigating muscle atrophy in cancer cachexia models by suppressing this pathway.[13] This mechanism likely contributes to its broader anti-inflammatory effects by interrupting cytokine-mediated inflammatory loops.[14][15][16][17]

-

NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Studies on scutellarin (the precursor to this compound) show it suppresses NLRP3 inflammasome activation by augmenting Protein Kinase A (PKA) signaling, which leads to reduced caspase-1 activation and IL-1β release.[18][19][20][21]

Quantitative Anti-inflammatory and Antioxidant Data

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings regarding its inhibitory concentrations and antioxidant capacity.

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Pro-inflammatory Mediators

| Mediator | Cell Line | Stimulus | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| Interleukin-6 (IL-6) | BEAS-2B | LPS | 36.7 ± 11.0 | [1] |

| CCL2 (MCP-1) | BEAS-2B | LPS | 20.2 ± 5.6 | [1] |

| CXCL8 (IL-8) | BEAS-2B | LPS | 13.2 ± 2.3 |[1] |

Table 2: Antioxidant Activity of this compound

| Assay | IC₅₀ Value | Reference |

|---|---|---|

| DPPH Radical Scavenging | 16.05 - 16.84 µM | [22][23] |

| ABTS⁺ Radical Scavenging | 3.00 µM | [22] |

| Hydroxyl (•OH) Radical Scavenging | 0.31 mM |[22] |

Table 3: In Vivo Efficacy of this compound in a DSS-Induced Colitis Model

| Parameter | Treatment (20 mg/kg) | % Inhibition / Reduction | Reference |

|---|---|---|---|

| Myeloperoxidase (MPO) Activity | This compound | 66.6% | [24] |

| Tnf-α mRNA | This compound | 72.8% | [24] |

| Il-1β mRNA | This compound | 99.4% | [24] |

| Il-6 mRNA | this compound | 99.0% |[24] |

Key Experimental Protocols

The anti-inflammatory properties of this compound are typically evaluated using a combination of in vitro and in vivo models.

General In Vitro Workflow

A common workflow involves stimulating immune or epithelial cells with an inflammatory agent like LPS and then treating them with this compound to measure the inhibition of inflammatory markers.

Methodologies

-

Cell Culture and Treatment:

-

Cell Lines: Murine macrophage-like RAW264.7 cells or human bronchial epithelial BEAS-2B cells are commonly used.[1][3]

-

Protocol: Cells are seeded in multi-well plates. After adherence, they are pre-treated with various non-toxic concentrations of this compound (typically 12.5–75 μM) for 1-2 hours.[1][25] Subsequently, inflammation is induced by adding an agent like LPS (1 μg/mL) for a specified duration.[25][26]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Purpose: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol: Following treatment, the cell culture supernatant is collected. Commercially available ELISA kits are used according to the manufacturer's instructions to measure the protein levels of specific cytokines.[1]

-

-

Western Blotting:

-

Purpose: To determine the protein expression and phosphorylation status of key signaling molecules (e.g., p-p65, p-JNK, iNOS, COX-2).

-

Protocol: Cells are lysed, and total protein is extracted and quantified. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies. Blots are visualized using an enhanced chemiluminescence (ECL) system.[3][27]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Purpose: To measure the mRNA expression levels of inflammatory genes.

-

Protocol: Total RNA is extracted from treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using gene-specific primers and a fluorescent dye like SYBR Green to quantify the relative changes in gene expression, often normalized to a housekeeping gene like GAPDH.[24]

-

-

In Vivo Models:

-

LPS-Induced Acute Lung Injury (ALI): Mice are administered this compound prior to an intratracheal or intranasal challenge with LPS. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels, and lung tissue is harvested for histological analysis.[1][2]

-

DSS-Induced Colitis: Mice are given dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water to induce colitis. This compound is administered orally, and disease activity index (DAI), colon length, and histological scores are assessed. Colon tissue is analyzed for MPO activity and gene expression of inflammatory markers.[24]

-

Conclusion

This compound is a potent natural flavonoid with well-documented anti-inflammatory properties. Its efficacy stems from a multi-targeted mechanism of action, primarily involving the robust inhibition of the NF-κB and MAPK signaling pathways, as well as the modulation of the JAK/STAT and NLRP3 inflammasome cascades. The quantitative data consistently demonstrate its ability to suppress the production of key pro-inflammatory cytokines and enzymes at micromolar concentrations. The established experimental protocols provide a clear framework for further investigation and drug development efforts. Collectively, the evidence strongly supports this compound as a promising therapeutic agent for the treatment of a wide range of inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Suppresses the Production of ROS and Inflammatory Mediators of LPS-Activated Bronchial Epithelial Cells and Attenuates Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]

- 6. This compound alleviates osteoarthritis progression through the PI3K/Akt/NF-kappaB signaling pathway: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound attenuates alcohol-induced hepatocyte injury by modulating NF-κB and NRF2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound Inhibits Osteosarcoma Growth by Targeting the TLR4/TRAF6/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scutellarin Acts via MAPKs Pathway to Promote M2 Polarization of Microglial Cells. | Sigma-Aldrich [merckmillipore.com]

- 13. This compound attenuates cancer cachexia-induced muscle atrophy via targeted inhibition of the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Network pharmacology to explore the mechanism of scutellarin in the treatment of brain ischaemia and experimental verification of JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Scutellarin triggers ferroptosis in ovarian cancer cells via inhibiting AKT/mTOR and JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Scutellarin Suppresses NLRP3 Inflammasome Activation in Macrophages and Protects Mice against Bacterial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Scutellarin ameliorates pulmonary fibrosis through inhibiting NF-κB/NLRP3-mediated epithelial–mesenchymal transition and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Scutellarin Suppresses NLRP3 Inflammasome Activation in Macrophages and Protects Mice against Bacterial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Scutellarin Suppresses NLRP3 Inflammasome Activation in Macrophages and Protects Mice against Bacterial Sepsis | Semantic Scholar [semanticscholar.org]

- 22. Synthesis and Bio-Activity Evaluation of this compound as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Bioactivity Characterization of this compound Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound ameliorates dextran sulfate sodium-induced ulcerative colitis by inhibiting colonic epithelial cell proinflammation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells [mdpi.com]

- 26. Functional components in Scutellaria barbata D. Don with anti-inflammatory activity on RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Antioxidant Activity of Scutellarein

Abstract: this compound (5,6,7,4'-tetrahydroxyflavone) is a key bioactive flavone (B191248) found in various medicinal plants, including those of the Scutellaria and Erigeron genera.[1][2] As the primary aglycone metabolite of scutellarin (B1681692), it exhibits superior bioavailability and a wide spectrum of pharmacological effects, with its potent antioxidant activity being of significant interest.[3] Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is a critical pathogenic factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound mitigates oxidative stress through a multi-pronged approach, encompassing direct radical scavenging, modulation of key endogenous antioxidant signaling pathways, inhibition of ROS-generating enzymes, and chelation of pro-oxidant metal ions. This document provides a comprehensive technical overview of the mechanisms underpinning this compound's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanisms of Antioxidant Action

This compound's antioxidant efficacy stems from both direct and indirect mechanisms. It can directly neutralize free radicals through hydrogen atom donation or single electron transfer, and it can indirectly bolster the cellular antioxidant defense system.

Direct Radical Scavenging Activity

The chemical structure of this compound, featuring multiple phenolic hydroxyl (-OH) groups, is fundamental to its ability to directly scavenge harmful free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, and hydroxyl (•OH) radicals.[3][4] Theoretical studies indicate that the primary mechanism for this scavenging activity is Hydrogen Atom Transfer (HAT), with the hydroxyl group at the C6 position playing a crucial role.[5][6] Upon donating a hydrogen atom, this compound is converted into a stable resonance-delocalized radical, thereby terminating the radical chain reaction.

Upregulation of Endogenous Antioxidant Defenses via the Nrf2/ARE Pathway

A pivotal indirect mechanism of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound has been shown to induce a decrease in Keap1 expression.[9] This disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate into the nucleus.[9][10] Inside the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, initiating the transcription of a suite of cytoprotective enzymes, including:

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1) [9]

-

Superoxide (B77818) Dismutase (SOD) [8][9]

-

Catalase (CAT) [7]

By enhancing the expression of these endogenous antioxidant enzymes, this compound strengthens the cell's intrinsic ability to neutralize ROS and resist oxidative damage.[7][9]

Inhibition of ROS Production and Pro-inflammatory Pathways

This compound actively suppresses the generation of ROS from key cellular sources. It has been demonstrated to reduce the accumulation of intracellular ROS by inhibiting the activation of NADPH oxidases, a major enzymatic source of superoxide radicals.[2][12] Furthermore, it can diminish the generation of mitochondrial ROS (mtROS), protecting mitochondria from oxidative damage.[13]

This reduction in ROS has a direct impact on inflammatory signaling. ROS can activate the NF-κB (nuclear factor kappa-B) pathway by promoting the degradation of its inhibitor, IκBα. This compound suppresses the phosphorylation and degradation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.[2][12] This action blocks the transcription of pro-inflammatory cytokines, linking its antioxidant activity directly to its anti-inflammatory effects.[2][8]

Metal Ion Chelation

This compound can act as a secondary, or preventative, antioxidant by chelating metal ions, particularly iron (Fe²⁺).[14] Divalent iron can participate in the Fenton reaction, which generates the highly reactive hydroxyl radical (•OH) from hydrogen peroxide. By binding to Fe²⁺, this compound prevents this reaction from occurring, thereby reducing the formation of one of the most damaging ROS.[4][14] While its glucuronidated precursor, scutellarin, is a more potent Fe²⁺ chelator, this compound's ability to chelate iron contributes to its overall protective profile.[4]

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the substance required to scavenge 50% of the radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.

| Assay | This compound IC₅₀ | Scutellarin IC₅₀ | Positive Control | Reference |

| DPPH Radical Scavenging | 16.05 µM | 17.88 µM | Ascorbic Acid | [3][15] |

| ABTS Radical Scavenging | 10.11 µM | 12.03 µM | Trolox | [3][4] |

| Hydroxyl (•OH) Scavenging | 1.30 mM | 2.11 mM | - | [3] |

| Superoxide (•O₂⁻) Scavenging | 187.3 µM | 125.2 µM | Trolox | [4] |

Data compiled from multiple sources, slight variations may exist based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for common antioxidant capacity assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Principle: Reduction of the DPPH radical by an antioxidant.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (80 µmol/L in ethanol).

-

This compound sample solutions (e.g., 4-250 µmol/L, dissolved in ethanol).

-

Positive Control: Ascorbic acid.

-

-

Procedure:

-

In a 96-well microplate, add 100 µL of the this compound sample solution to a well.

-

Add 100 µL of the DPPH ethanol (B145695) solution to the same well.

-

Prepare a blank containing the sample and ethanol (without DPPH) and a control containing DPPH and ethanol (without the sample).

-

Shake the plate and incubate for 30 minutes at room temperature in the dark.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Scavenging Rate (%) = [1 - (A₁ - A₂) / A₀] × 100%

-

Where A₀ is the absorbance of the control, A₁ is the absorbance in the presence of the sample, and A₂ is the absorbance of the sample blank.[3]

-

-

Data Analysis: The IC₅₀ value is determined by plotting the scavenging percentage against the concentration of this compound.

ABTS Radical Cation Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺), which is decolorized in the presence of hydrogen-donating antioxidants.

-

Principle: Reduction of the pre-formed ABTS radical cation by an antioxidant.

-

Reagents:

-

ABTS solution (7 mmol/L).

-

Potassium persulfate (2.45 mmol/L).

-

Phosphate Buffered Saline (PBS).

-

This compound sample solutions (e.g., 1-62.5 µmol/L).

-

-

Procedure:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with PBS to an absorbance of approximately 0.7 at 734 nm.

-

In a 96-well plate, add 100 µL of the this compound sample to a well.

-

Add 100 µL of the diluted ABTS•⁺ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Scavenging Rate (%) = [1 - (A₁ - A₂) / A₀] × 100%

-

Where A₀ is the absorbance of the control (ABTS•⁺ with buffer), A₁ is the absorbance in the presence of the sample, and A₂ is the absorbance of the sample blank.[3]

-

-

Data Analysis: The IC₅₀ value is calculated from the concentration-response curve.

Conclusion and Future Directions

This compound is a potent natural antioxidant that operates through a sophisticated and multifaceted mechanism. Its ability to not only directly neutralize free radicals but also to significantly enhance the cell's own antioxidant machinery via the Nrf2 pathway makes it a highly promising candidate for therapeutic development. The compound's integrated antioxidant and anti-inflammatory actions, particularly its inhibition of the NF-κB pathway, further underscore its potential in managing diseases driven by oxidative stress and inflammation. Future research should focus on optimizing its delivery and bioavailability in clinical settings to fully harness its therapeutic benefits for conditions such as ischemic cerebrovascular disease, neurodegenerative disorders, and chronic inflammatory diseases.[3][8]

References

- 1. This compound | C15H10O6 | CID 5281697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Suppresses the Production of ROS and Inflammatory Mediators of LPS-Activated Bronchial Epithelial Cells and Attenuates Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Bio-Activity Evaluation of this compound as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Effect of Glucuronidation of a Pyrogallol-Type Phytophenol Antioxidant: A Comparison between this compound and Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates alcohol-induced hepatocyte injury by modulating NF-κB and NRF2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Scutellarin attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Scutellarin inhibits inflammatory PANoptosis by diminishing mitochondrial ROS generation and blocking PANoptosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound alleviates chronic obstructive pulmonary disease through inhibition of ferroptosis by chelating iron and interacting with arachidonate 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Bioactivity Characterization of this compound Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the In Vitro Neuroprotective Effects of Scutellarein

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the neuroprotective mechanisms of Scutellarein, a flavonoid compound, as demonstrated in various in vitro models. This compound, the aglycone of Scutellarin (B1681692), is often considered the more potent active metabolite and has shown significant promise in mitigating neuronal damage through multiple pathways.[1][2][3] This guide synthesizes key findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the critical signaling pathways involved.

Core Neuroprotective Mechanisms of this compound

In vitro studies have consistently demonstrated that this compound exerts its neuroprotective effects by targeting several key pathological processes that lead to neuronal cell death. These mechanisms are primarily centered around combating oxidative stress, inhibiting apoptosis, reducing neuroinflammation, and attenuating glutamate (B1630785) excitotoxicity.

Attenuation of Oxidative Stress

Oxidative stress is a primary contributor to neuronal damage in various neurological disorders.[4] this compound has been shown to be a potent antioxidant.[3] Its protective actions include the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.[1][5] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[1][4]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway in neuronal loss following injury. This compound intervenes in this process by modulating the expression of key apoptosis-related proteins. It has been shown to decrease the expression of the pro-apoptotic protein Bax and the executioner protein cleaved caspase-3, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2.[6][7] This shifts the cellular balance towards survival.

Anti-Neuroinflammation

Neuroinflammation, often mediated by activated microglia, exacerbates neuronal injury.[8][9] this compound demonstrates significant anti-inflammatory properties by inhibiting the activation of microglia and reducing the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[8][9] This effect is often achieved through the inhibition of signaling pathways like Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][10]

Modulation of Glutamate Excitotoxicity

Excessive glutamate release leads to overactivation of glutamate receptors, causing an influx of Ca2+ and subsequent neuronal death, a process known as excitotoxicity.[11][12] this compound provides protection against glutamate-induced toxicity by reducing ROS production, inhibiting lipid peroxidation, and improving the cellular redox status.[5] It also helps regulate the balance of excitatory and inhibitory amino acids and improves the activity of ion pumps like Ca2+-ATPase and Na+,K+-ATPase to maintain ionic homeostasis.[2]

Key Signaling Pathways Modulated by this compound

This compound's multifaceted neuroprotective effects are orchestrated through its influence on several critical intracellular signaling pathways.

-

PI3K/Akt Pathway: This is a central pro-survival pathway. This compound has been shown to increase the phosphorylation (activation) of both PI3K and Akt.[4][7] Activated Akt can then influence downstream targets to inhibit apoptosis and promote cell survival.

-

Nrf2/HO-1 Pathway: As a downstream target of the PI3K/Akt pathway, this compound-induced Akt activation promotes the translocation of Nrf2 to the nucleus.[4] This leads to the transcription of antioxidant genes, including HO-1, bolstering the cell's defense against oxidative stress.[1][4]

-

JAK2/STAT3 Pathway: This pathway is also involved in cell survival and apoptosis. This compound can activate this pathway by increasing the phosphorylation of JAK2 and STAT3, which in turn promotes the expression of anti-apoptotic proteins like Bcl-2.[6]

-

MAPK Pathways (ERK, p38, JNK): this compound can modulate MAPK signaling to reduce neuroinflammation. It has been shown to promote the M2 (anti-inflammatory) polarization of microglia by augmenting the ERK1/2 pathway while inhibiting the pro-inflammatory JNK and p38 signaling pathways.[9][10]

-

NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation.[4] This leads to a decrease in the expression of pro-inflammatory cytokines and enzymes, thereby reducing the inflammatory response in neuronal tissues.[8]

Data Presentation: Summary of In Vitro Effects

The following tables summarize the quantitative and qualitative findings from various in vitro studies on this compound and its precursor, Scutellarin.

Table 1: Effects of this compound/Scutellarin on Cell Viability and Cytotoxicity

| Cell Line | Insult/Model | Compound | Concentration | Outcome | Reference(s) |

|---|---|---|---|---|---|

| HT22 | OGD/R | Scutellarin | Not specified | Rescued cells from cytotoxicity | [4] |

| PC12 | Glutamate (10mM) | Scutellarin | 0.1, 1, 10 µM | Significantly protected against cytotoxicity (MTT & LDH assays) | [5] |

| SH-SY5Y | H2O2 | this compound Derivative | Dose-dependent | Potent cytoprotective effect |[1] |

Table 2: Effects on Apoptosis Markers

| Cell Line | Insult/Model | Compound | Outcome | Reference(s) |

|---|---|---|---|---|

| PC12 | OGD | Scutellarin | ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3 | [7] |

| PC12 | Microglia CM | Scutellarin | ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3 | [6] |

| Primary Cortical Neurons | OGD | Scutellarin | ↓ Apoptotic cell ratio | [1] |

| MCAO/R Model (In vivo) | Ischemia | Scutellarin | ↓ TUNEL positive cells, ↓ Cleaved Caspase-3 |[13] |

Table 3: Effects on Oxidative Stress Markers

| Cell Line | Insult/Model | Compound | Outcome | Reference(s) |

|---|---|---|---|---|

| HT22 | OGD/R | Scutellarin | ↓ ROS, ↑ SOD activity | [4] |